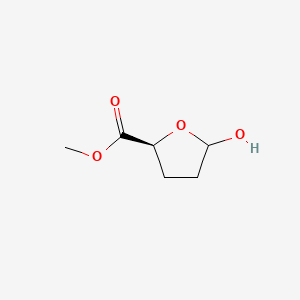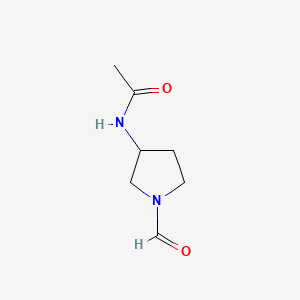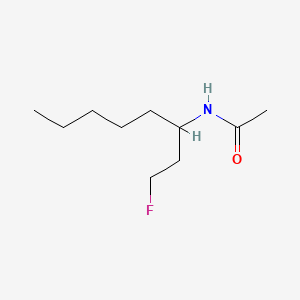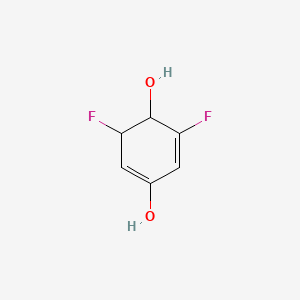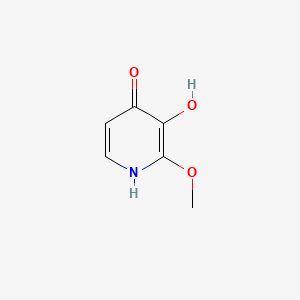
3-hydroxy-2-methoxy-1H-pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-methoxy-1H-pyridin-4-one is a heterocyclic compound with the molecular formula C6H7NO3 This compound is part of the pyridinone family, characterized by a pyridine ring with a hydroxyl and methoxy substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-methoxy-1H-pyridin-4-one typically involves the reaction of maltol with a suitable primary amine in an acidic environment, using ethanol as a co-solvent . This method allows for the formation of the pyridinone ring with the desired substituents.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions: 3-Hydroxy-2-methoxy-1H-pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyridinones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products Formed:
Oxidation: Formation of pyridinone ketones or aldehydes.
Reduction: Formation of dihydropyridinones.
Substitution: Formation of substituted pyridinones with various functional groups.
科学的研究の応用
3-Hydroxy-2-methoxy-1H-pyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-hydroxy-2-methoxy-1H-pyridin-4-one exerts its effects involves its interaction with specific molecular targets. For instance, as a COMT inhibitor, it prevents the methylation of catecholamines, thereby increasing the availability of neurotransmitters like dopamine . This action is beneficial in managing conditions such as Parkinson’s disease.
類似化合物との比較
2-Pyridone: Another pyridinone derivative with a hydroxyl group at the 2-position.
3-Methoxy-2-methyl-1H-pyridin-4-one: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness: 3-Hydroxy-2-methoxy-1H-pyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COMT and potential therapeutic applications set it apart from other pyridinone derivatives.
特性
IUPAC Name |
3-hydroxy-2-methoxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-10-6-5(9)4(8)2-3-7-6/h2-3,9H,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDIGNXBILSVMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C=CN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
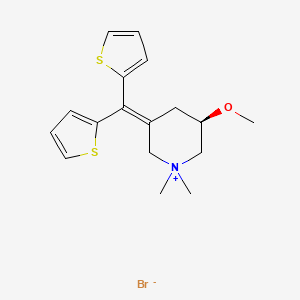

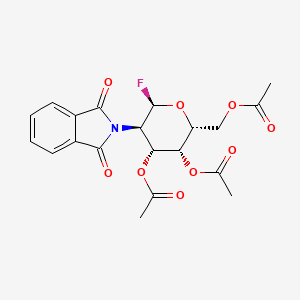
![(trans,trans)-3,4,5-Trifluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B575066.png)
![Spiro[bicyclo[4.1.0]heptane-7,1-cyclopentan]-3-ol, 2-methyl-, [1-alpha-,6-alpha-,7-ba-(2R*,3S*)]- (9](/img/new.no-structure.jpg)
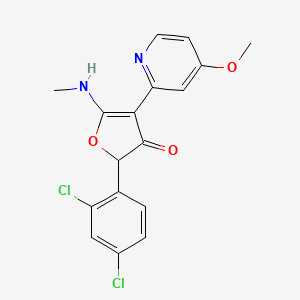

![7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B575074.png)
